molecular formula C17H26ClN3O4 B2723652 Methyl 4-(2-(2-(m-tolyloxy)acetamido)ethyl)piperazine-1-carboxylate hydrochloride CAS No. 2034536-29-1

Methyl 4-(2-(2-(m-tolyloxy)acetamido)ethyl)piperazine-1-carboxylate hydrochloride

Cat. No. B2723652
CAS RN: 2034536-29-1
M. Wt: 371.86
InChI Key: LYZBNRUTFIMSIF-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(m-tolyloxy)acetamido)ethyl)piperazine-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H26ClN3O4 and its molecular weight is 371.86. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Potential of Piperazine Derivatives

Piperazine derivatives, including Methyl 4-(2-(2-(m-tolyloxy)acetamido)ethyl)piperazine-1-carboxylate hydrochloride, play a crucial role in the rational design of drugs due to their structural flexibility and broad pharmacological potential. Modifications to the piperazine nucleus can significantly influence the medicinal properties of the resultant molecules, enabling the discovery of new therapeutic agents for a variety of diseases. This adaptability makes piperazine derivatives an important focus for drug discovery and development efforts, highlighting their potential to contribute to a wide range of therapeutic areas (Rathi, Syed, Shin, & Patel, 2016).

Antimycobacterial Applications

Specifically, piperazine-based compounds have shown notable anti-mycobacterial activity, demonstrating potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design and structure-activity relationship (SAR) of these compounds are critical for developing safer, selective, and cost-effective anti-mycobacterial agents. This highlights the importance of piperazine derivatives in addressing global health challenges, particularly in the fight against tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

properties

IUPAC Name

methyl 4-[2-[[2-(3-methylphenoxy)acetyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4.ClH/c1-14-4-3-5-15(12-14)24-13-16(21)18-6-7-19-8-10-20(11-9-19)17(22)23-2;/h3-5,12H,6-11,13H2,1-2H3,(H,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZBNRUTFIMSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCCN2CCN(CC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.